molecular formula C12H16ClN3O B8318864 2-(2-Chloro-phenyl)-2-piperazin-1-yl-acetamide

2-(2-Chloro-phenyl)-2-piperazin-1-yl-acetamide

Cat. No.: B8318864
M. Wt: 253.73 g/mol
InChI Key: HEFANECLOLOWDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Chloro-phenyl)-2-piperazin-1-yl-acetamide is a useful research compound. Its molecular formula is C12H16ClN3O and its molecular weight is 253.73 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C12H16ClN3O

Molecular Weight

253.73 g/mol

IUPAC Name

2-(2-chlorophenyl)-2-piperazin-1-ylacetamide

InChI

InChI=1S/C12H16ClN3O/c13-10-4-2-1-3-9(10)11(12(14)17)16-7-5-15-6-8-16/h1-4,11,15H,5-8H2,(H2,14,17)

InChI Key

HEFANECLOLOWDX-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)C(C2=CC=CC=C2Cl)C(=O)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

4-[(2-Chloro-phenyl)-cyano-methyl]-piperazine-1-carboxylic acid tert-butyl ester (11) (1.0 g, 2.98 mmol) was dissolved in H2SO4 (5.0 mL) and allowed to stir at room temperature for 18 h. The reaction mixture was cautiously poured over ice (50 mL) and made basic with 5N NaOH (50 mL). The desired product was extracted into EtOAc (100 mL) The organic phase was concentrated to dryness yielding 0.64 g (85%) product.
Name
4-[(2-Chloro-phenyl)-cyano-methyl]-piperazine-1-carboxylic acid tert-butyl ester
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice
Quantity
50 mL
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
reactant
Reaction Step Three
Yield
85%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.